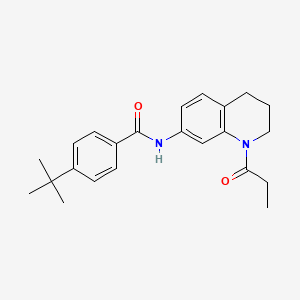
2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, or 2MTPQ, is an organic compound that is used in scientific research applications. It is a derivative of quinoline, an aromatic heterocyclic compound with a wide range of applications, and has been studied extensively in recent years. 2MTPQ has been found to have a number of biochemical and physiological effects, which makes it a valuable tool for scientific and medical research.
Wissenschaftliche Forschungsanwendungen
2MTPQ has been used in a variety of scientific research applications, including drug development, cell biology, and pharmacology. In drug development, it has been used to study the effects of novel compounds on cellular processes. In cell biology, 2MTPQ has been used to study the effects of various compounds on cell signaling pathways. In pharmacology, it has been used to study the effects of various drugs on the body.
Wirkmechanismus
2MTPQ has been found to act on a variety of biochemical and physiological processes. It has been shown to act as an agonist of the G-protein-coupled receptor GPR55, which is involved in the regulation of various biological processes such as inflammation and pain. It has also been found to act as an agonist of the transient receptor potential (TRP) channels TRPA1 and TRPV1, which are involved in the regulation of pain and temperature sensation.
Biochemical and Physiological Effects
2MTPQ has been found to have a number of biochemical and physiological effects. It has been shown to modulate the activity of various G-protein-coupled receptors, including GPR55 and GPR18, which are involved in the regulation of various biological processes such as inflammation and pain. It has also been found to modulate the activity of various TRP channels, including TRPA1 and TRPV1, which are involved in the regulation of pain and temperature sensation. In addition, 2MTPQ has been found to have anti-inflammatory, anti-oxidative, and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
2MTPQ has a number of advantages and limitations for use in lab experiments. One of the main advantages of using 2MTPQ in lab experiments is its ability to modulate the activity of various G-protein-coupled receptors and TRP channels. This makes it a valuable tool for studying the effects of various compounds on cellular processes. However, one of the main limitations of using 2MTPQ in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
The study of 2MTPQ has revealed a number of potential future directions for research. One potential direction is to further explore the effects of 2MTPQ on various G-protein-coupled receptors and TRP channels, which could lead to a better understanding of how these receptors and channels are regulated. Another potential direction is to further explore the anti-inflammatory, anti-oxidative, and anti-cancer effects of 2MTPQ, which could lead to the development of novel therapeutics. Finally, further research into the synthesis and structure of 2MTPQ could lead to the development of more efficient and cost-effective synthesis methods.
Synthesemethoden
2MTPQ is synthesized from quinoline and 1-propanoyl-1,2,3,4-tetrahydroquinoline. The reaction is carried out in a three-step synthesis, beginning with the condensation of quinoline and 1-propanoyl-1,2,3,4-tetrahydroquinoline to form 2-methyl-1,2,3,4-tetrahydroquinolin-7-ylbenzamide. This is followed by the oxidation of the compound to form 2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, or 2MTPQ.
Eigenschaften
IUPAC Name |
2-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-3-19(23)22-12-6-8-15-10-11-16(13-18(15)22)21-20(24)17-9-5-4-7-14(17)2/h4-5,7,9-11,13H,3,6,8,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFGFKYZWSMSQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














